molecular formula C17H18ClN3O2 B11118855 N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide CAS No. 101573-93-7

N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide

Cat. No.: B11118855
CAS No.: 101573-93-7
M. Wt: 331.8 g/mol
InChI Key: AVECDYDMZABJFY-RGVLZGJSSA-N
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Description

N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide
  • N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazone

Uniqueness

N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is unique due to its specific structural features, such as the presence of a 4-chlorobenzylidene group and a 4-ethoxyanilino group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

101573-93-7

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-ethoxyanilino)acetamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-23-16-9-7-15(8-10-16)19-12-17(22)21-20-11-13-3-5-14(18)6-4-13/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-11+

InChI Key

AVECDYDMZABJFY-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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